(S)-Bethanechol

Übersicht

Beschreibung

(S)-Bethanechol is a chiral compound that belongs to the class of cholinergic agents. It is a synthetic ester of carbamic acid and is structurally similar to acetylcholine. This compound is primarily used in the medical field to stimulate smooth muscle contractions, particularly in the gastrointestinal and urinary tracts. This compound is known for its ability to mimic the action of acetylcholine, a neurotransmitter, by binding to muscarinic receptors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Bethanechol typically involves the esterification of carbamic acid with a suitable alcohol. One common method is the reaction of carbamic acid with (S)-2-hydroxypropyltrimethylammonium chloride under acidic conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Bethanechol undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and acidic or basic conditions, this compound can hydrolyze to form carbamic acid and the corresponding alcohol.

Oxidation: Oxidizing agents can convert this compound into its corresponding oxide.

Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: Carbamic acid and the corresponding alcohol.

Oxidation: Oxidized derivatives of this compound.

Substitution: Substituted carbamate derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Background

Bethanechol mimics the action of acetylcholine but is resistant to degradation by cholinesterase, leading to prolonged effects. It primarily targets muscarinic receptors, particularly the M3 subtype, which are crucial for bladder contraction and gastrointestinal motility .

Urology

Indications:

- Treatment of postoperative and postpartum urinary retention.

- Management of neurogenic bladder conditions.

Mechanism:

Bethanechol enhances detrusor muscle tone, facilitating bladder emptying. It is particularly effective in patients with non-obstructive urinary retention, allowing for avoidance of catheterization .

Case Study:

A study involving patients with neurogenic bladder demonstrated that administration of 25 mg of bethanechol three times daily resulted in significant improvements in urinary function compared to control groups .

| Study Parameter | Bethanechol Group | Control Group |

|---|---|---|

| Improvement Rate | 80% | 10% |

| Adverse Effects | Insignificant | Insignificant |

Gastroenterology

Indications:

- Treatment of gastrointestinal atony and postoperative gastric distension.

Mechanism:

Bethanechol increases gastrointestinal motility by stimulating smooth muscle contractions. It is effective in managing conditions like gastroparesis and adynamic ileus .

Clinical Findings:

In a study on patients with gastric atony, bethanechol significantly improved gastric emptying times compared to placebo .

| Parameter | Bethanechol Group | Placebo Group |

|---|---|---|

| Gastric Emptying Time (min) | 45 | 75 |

| Improvement Rate | 70% | 20% |

Endocrinology

Indications:

- Potential use in managing insulin resistance and type 2 diabetes.

Mechanism:

Recent research indicates that (S)-bethanechol may enhance insulin secretion and improve glucose tolerance by acting on pancreatic β-cells. Studies on mice have shown that it can increase β-cell mass and improve glucose homeostasis .

Research Findings:

A study involving IRS-2 knockout mice demonstrated that this compound significantly increased insulin secretion during glucose tolerance tests, suggesting its potential role in diabetes management.

| Parameter | Control Group | Bethanechol Group |

|---|---|---|

| Insulin Secretion (µU/mL) | 50 | 80 |

| Glucose Tolerance (mg/dL) | 200 | 150 |

Wirkmechanismus

(S)-Bethanechol exerts its effects by binding to muscarinic receptors, which are a subtype of acetylcholine receptors. Upon binding, this compound activates these receptors, leading to the stimulation of smooth muscle contractions. The molecular targets include the M2 and M3 muscarinic receptors, which are primarily found in the gastrointestinal and urinary tracts. The activation of these receptors triggers a cascade of intracellular signaling pathways, resulting in increased intracellular calcium levels and muscle contraction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetylcholine: The natural neurotransmitter that (S)-Bethanechol mimics.

Carbachol: Another cholinergic agent with similar properties but less selective for muscarinic receptors.

Pilocarpine: A naturally occurring cholinergic agent used in the treatment of glaucoma and dry mouth.

Uniqueness of this compound

This compound is unique due to its high selectivity for muscarinic receptors and its resistance to hydrolysis by acetylcholinesterase. This makes it particularly effective in stimulating smooth muscle contractions without being rapidly degraded in the body. Additionally, its chiral nature allows for specific interactions with muscarinic receptors, enhancing its therapeutic potential.

Biologische Aktivität

(S)-Bethanechol, a synthetic choline ester, is primarily known for its role as a muscarinic receptor agonist. It is commonly used to treat urinary retention and to stimulate gastrointestinal motility. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various physiological systems, and relevant research findings.

This compound selectively stimulates muscarinic acetylcholine receptors, particularly the M3 subtype, which are primarily located in smooth muscle tissues. Its activation leads to several physiological responses:

- Increased Smooth Muscle Contraction : By activating muscarinic receptors in the gastrointestinal tract and bladder, this compound enhances peristalsis and promotes bladder contraction.

- Insulin Secretion : Studies indicate that this compound may enhance glucose-dependent insulin secretion from pancreatic β-cells by increasing intracellular calcium levels through phospholipase C activation .

1. Gastrointestinal Activity

This compound has been shown to stimulate gastric emptying and enhance intestinal motility. In vitro studies demonstrated that it induces significant contractile effects on smooth muscle from various regions of the gastrointestinal tract, including the duodenum and colon .

2. Bladder Function

The compound is clinically effective in promoting bladder emptying in patients with urinary retention. A literature review highlighted its efficacy in stimulating bladder contractions, thereby facilitating urination .

3. Hypoglycemic Effects

Research indicates that this compound exhibits hypoglycemic activity. In a study involving euglycemic albino rats, it was found to significantly lower capillary blood glucose (CBG) levels at various time intervals during an oral glucose tolerance test (OGTT). The maximum reduction occurred at 60 minutes post-administration, suggesting enhanced insulin secretion due to its action on pancreatic β-cells .

Case Studies and Experimental Data

- Gastrointestinal Studies : In studies involving horses and cows, this compound was found to stimulate gastric emptying and increase myoelectric activity in the intestines . This effect was concentration-dependent, indicating its potential utility in treating motility disorders.

- Hypoglycemic Activity : The following table summarizes the blood glucose levels observed in the study with euglycemic rats:

| Time Interval (min) | Control Group CBG (mg/dL) | Bethanechol Group CBG (mg/dL) | Percentage Change (%) |

|---|---|---|---|

| 0 | 15.25 | 11.16 | -26.91 |

| 60 | 19.90 | 20.00 | +0.50 |

| 150 | 14.02 | 11.50 | -18.03 |

This data indicates that this compound not only lowers baseline glucose levels but also enhances insulin secretion during glucose challenges .

Eigenschaften

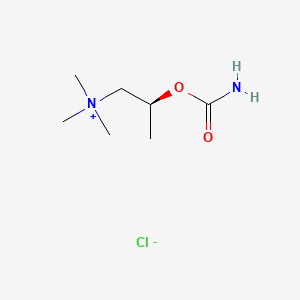

IUPAC Name |

[(2S)-2-carbamoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRMYXBSBOVVBH-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[N+](C)(C)C)OC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669846 | |

| Record name | (2S)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944538-50-5 | |

| Record name | (2S)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main mechanism of action of (S)-Bethanechol?

A1: this compound functions as a muscarinic receptor agonist. [] While the provided abstracts don't delve into specific downstream effects, muscarinic receptor activation is generally associated with parasympathetic nervous system stimulation. This can lead to various physiological responses, including smooth muscle contraction in organs like the bladder and gastrointestinal tract. []

Q2: How does the activity of this compound compare to its racemic mixture or its (R)-enantiomer?

A2: The provided research hints at potential differences in activity between this compound and its enantiomers. One study focuses on the effects of racemic bethanechol and its individual enantiomers on muscarine receptors in the guinea pig ileum. [] This suggests that the stereochemistry of the molecule plays a role in its interaction with the target receptors. Further research is needed to fully elucidate the specific differences in binding affinities and downstream effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.